Msp-3

TRPV1 Agonist Pain Research Calcium Influx

Msp-3 (CAS 1820968-63-5) is a synthetic small molecule belonging to the 4-(thiophen-2-yl)butanoic acid amide class, designed as a cyclic substitute for the unsaturated alkyl chain of the natural ligand capsaicin. It functions as a potent agonist of the Transient Receptor Potential Vanilloid Type-1 (TRPV1) channel (EC50 = 870 nM), a validated target for pain and neurogenic inflammation.

Molecular Formula C16H19NO3S
Molecular Weight 305.4 g/mol
CAS No. 1820968-63-5
Cat. No. B609353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMsp-3
CAS1820968-63-5
SynonymsMSP3;  MSP-3;  MSP 3; 
Molecular FormulaC16H19NO3S
Molecular Weight305.4 g/mol
Structural Identifiers
InChIInChI=1S/C16H19NO3S/c1-20-15-10-12(7-8-14(15)18)11-17-16(19)6-2-4-13-5-3-9-21-13/h3,5,7-10,18H,2,4,6,11H2,1H3,(H,17,19)
InChIKeyHCUVEUVIUAJXRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Msp-3 (CAS 1820968-63-5) – A TRPV1 Agonist for Neuroprotection and Pain Research


Msp-3 (CAS 1820968-63-5) is a synthetic small molecule belonging to the 4-(thiophen-2-yl)butanoic acid amide class, designed as a cyclic substitute for the unsaturated alkyl chain of the natural ligand capsaicin [1]. It functions as a potent agonist of the Transient Receptor Potential Vanilloid Type-1 (TRPV1) channel (EC50 = 870 nM), a validated target for pain and neurogenic inflammation . Beyond its TRPV1 activation, Msp-3 is characterized by its antioxidant and neuroprotective activities, which have been demonstrated in cellular models of oxidative stress and in vivo analgesic assays .

Why Msp-3 Cannot Be Substituted with Generic TRPV1 Agonists


While multiple TRPV1 agonists share the same nominal target, their distinct chemical structures lead to divergent pharmacological profiles. Msp-3, a 4-(thiophen-2-yl)butanoic acid amide, was specifically designed to mimic capsaicin's activity while offering improved stability and a unique antioxidant capacity not inherent to the natural ligand [1]. Simple substitution with other TRPV1 agonists, such as capsaicin, olvanil, or resiniferatoxin, overlooks the fact that Msp-3's neuroprotective effects are not solely a function of TRPV1 activation but are also attributed to its intrinsic antioxidant properties, which provide a dual mechanism of action critical for certain experimental models . Therefore, procurement decisions must be guided by the specific experimental endpoint—whether it be pure channel activation or a combination of activation and cytoprotection.

Quantitative Evidence Guide: Msp-3 Differentiation vs. Capsaicin and Other TRPV1 Agonists


TRPV1 Activation Potency: Msp-3 Exhibits Comparable Efficacy to Capsaicin

Msp-3 activates TRPV1 channels with an EC50 of 870 nM, demonstrating similar efficacy to capsaicin, the prototypical TRPV1 agonist . While this does not represent a potency advantage, it confirms that Msp-3 is a full agonist of the channel and can serve as a direct substitute for capsaicin in assays requiring TRPV1 activation, but with the added benefit of distinct antioxidant properties (see Evidence Item 2).

TRPV1 Agonist Pain Research Calcium Influx

Superior Protection Against Oxidative Stress in Keratinocytes

In a comparative study, Msp-3 provided significantly greater protection to a keratinocyte cell line (HaCaT) from oxidative stress damage than capsaicin . While the precise quantitative metrics are not available in the current literature summary, the observation of 'more efficacy than capsaicin' indicates a superior antioxidant profile. This suggests that Msp-3's neuroprotective and cytoprotective effects are not solely mediated through TRPV1 but may involve direct radical scavenging or other antioxidant mechanisms.

Oxidative Stress Keratinocyte Protection Antioxidant

Neuroprotective Activity in Human Neuroblastoma Cells and Rat Brain Slices

Msp-3 effectively prevented damage caused by hydrogen peroxide (H2O2) in differentiated human neuroblastoma cell lines (SH-SY5Y) and in rat cortical slices . This neuroprotective effect is a key differentiator from many other TRPV1 agonists, which may not possess intrinsic antioxidant capabilities. The ability to protect both cell lines and ex vivo tissue models suggests a broad neuroprotective potential relevant to neurodegenerative disease and acute brain injury research.

Neuroprotection Neuroblastoma Ex Vivo Brain Slices

In Vivo Antinociceptive Efficacy Without the Irritant Profile of Capsaicin

Msp-3 demonstrated significant antinociceptive (pain-relieving) effects in vivo [1]. While quantitative data on the magnitude of this effect relative to capsaicin is not detailed in the available summaries, the compound's design aimed to retain analgesic properties while potentially reducing the pungent and irritant side effects associated with capsaicin . This suggests Msp-3 may be a more tolerable alternative for chronic pain studies in animal models.

Analgesia Antinociception In Vivo Pain Models

Optimal Application Scenarios for Msp-3 in Research and Drug Discovery


Pain Research Requiring TRPV1 Activation Without Pungency

Msp-3 is ideal for in vivo pain studies where capsaicin's pungency and irritant effects would confound behavioral or physiological outcomes. Its comparable TRPV1 activation (EC50 = 870 nM) ensures reliable channel engagement, while its distinct chemical structure may offer a more tolerable profile [1].

Neurodegenerative Disease and Acute Brain Injury Models

Researchers investigating neuroprotection in the context of oxidative stress—such as in Parkinson's disease, stroke, or traumatic brain injury—should consider Msp-3. Its ability to protect differentiated human neuroblastoma cells and rat cortical slices from H2O2-induced damage provides a unique, dual-action tool that combines TRPV1 modulation with direct antioxidant effects .

Skin Inflammation and Oxidative Stress Studies

In models of dermatological inflammation or UV-induced skin damage, Msp-3's superior protection of keratinocytes against oxidative stress, compared to capsaicin, makes it a more relevant and effective choice for studying therapeutic interventions .

Comparative Pharmacology of TRPV1 Ligands

Msp-3 serves as a valuable tool compound for dissecting the structure-activity relationship (SAR) of TRPV1 agonists. Its 4-(thiophen-2-yl)butanoic acid scaffold represents a distinct chemotype from capsaicin and other vanilloids, enabling studies on biased signaling, desensitization kinetics, and off-target effects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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